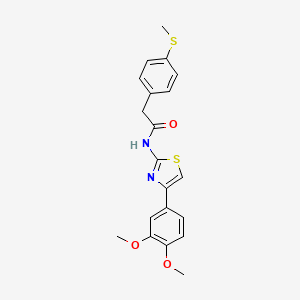

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic name N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide follows IUPAC guidelines for prioritizing functional groups and substituents. The parent structure is acetamide , with the nitrogen atom substituted by two distinct groups: a thiazol-2-yl ring and a 4-(methylthio)phenyl moiety. The thiazole ring itself is substituted at position 4 with a 3,4-dimethoxyphenyl group.

The numbering of the thiazole ring begins with the sulfur atom at position 1, followed by the nitrogen at position 3. The 3,4-dimethoxyphenyl substituent occupies position 4 of the thiazole, while the acetamide group binds to position 2. The 4-(methylthio)phenyl group is attached to the methylene carbon of the acetamide backbone.

Isomeric possibilities arise primarily from positional variations in substituent placement. For example:

- Positional isomerism : If the 3,4-dimethoxyphenyl group were attached to position 5 of the thiazole instead of position 4, the compound would be named N-(5-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide.

- Functional group isomerism : Substituting the methylthio (-SMe) group with a methoxy (-OMe) group on the phenyl ring would yield a structurally distinct compound, though not a direct isomer.

No stereoisomers are possible due to the absence of chiral centers or geometric constraints in the core structure.

Functional Group Analysis and Heterocyclic Classification

The compound features four critical functional groups:

- Acetamide backbone : The -NH-C(=O)-CH2- group provides hydrogen-bonding capacity, influencing solubility and target binding.

- Thiazole ring : A five-membered heterocycle containing nitrogen (position 3) and sulfur (position 1), contributing aromatic stability and π-π stacking potential.

- Methoxy groups (-OMe) : Electron-donating substituents on the phenyl ring enhance lipophilicity and modulate electronic effects.

- Methylthio group (-SMe) : A sulfur-containing substituent that increases hydrophobicity and may participate in hydrophobic interactions.

Heterocyclic Classification

The compound belongs to the thiazole-acetamide class, characterized by a thiazole ring directly bonded to an acetamide functional group. Thiazoles are classified as 1,3-thiazoles due to the positions of the heteroatoms. The integration of a substituted phenyl group at position 4 of the thiazole further categorizes it as a 4-arylthiazole derivative .

Electronic Effects of Substituents

- The 3,4-dimethoxyphenyl group donates electron density via resonance (+M effect), stabilizing the thiazole ring.

- The methylthio group exhibits a moderate +M effect, enhancing the electron-rich nature of the adjacent phenyl ring.

Structural Relationship to Thiazole-Acetamide Pharmacophores

Thiazole-acetamide derivatives are widely explored for their pharmacological potential, particularly in antimicrobial and anticancer research. The structural features of this compound align with key pharmacophoric requirements for biological activity:

Comparative Analysis of Thiazole-Acetamide Derivatives

Key Differentiators

- Dual aromatic systems : The 3,4-dimethoxyphenyl and 4-(methylthio)phenyl groups create a planar, conjugated system that may enhance intercalation with DNA or protein targets.

- Synergistic substituent effects : The combination of electron-donating methoxy and methylthio groups potentiates interactions with hydrophobic binding pockets, as observed in analogs with antifungal activity.

For instance, Subhashini et al. demonstrated that thiazole-acetamides with 4-methoxyphenyl groups exhibit potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to norfloxacin. The addition of a methylthio group in the target compound may further improve penetration through bacterial cell membranes.

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S2/c1-24-17-9-6-14(11-18(17)25-2)16-12-27-20(21-16)22-19(23)10-13-4-7-15(26-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVEKAGDWTSLWKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)SC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and specific case studies that highlight its anticancer and other therapeutic potentials.

The compound is characterized by its thiazole and acetamide moieties, which are known for contributing to various biological activities. The molecular formula is , and it has been synthesized through various methods that typically involve the coupling of substituted phenyl groups with thiazole derivatives.

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : The compound potentially directs tumor cells towards apoptotic pathways, which is crucial for its anticancer efficacy. In vitro studies have shown significant cytotoxic effects against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and acridine orange staining .

- Caspase Activation : Activation of caspase-3 has been noted as a critical step in the apoptotic process induced by these compounds, suggesting a mechanism that triggers programmed cell death .

2. Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. The introduction of electron-donating or withdrawing groups at specific positions on the aromatic rings significantly influences potency:

| Substituent | Position | Effect on Activity |

|---|---|---|

| 3,4-Dimethoxy | Ring A | Increases potency against CETP |

| Electron-withdrawing groups | Ring B | Enhances inhibitory activity |

| Methylthio | Ring B | Modifies lipophilicity and possibly bioavailability |

Research indicates that compounds with electron-withdrawing groups at the para position exhibit enhanced activity compared to those with electron-donating groups .

Case Study 1: CETP Inhibition

A study evaluated the CETP (Cholesteryl Ester Transfer Protein) inhibitory activity of several thiazole derivatives, including this compound. The compound demonstrated moderate inhibition with an IC50 value indicative of its potential as a therapeutic agent for cardiovascular diseases. Specifically, compounds with 3,4-dimethoxy substitutions showed improved potency .

Case Study 2: Anticancer Efficacy

In another investigation focused on anticancer activity, the compound was tested against various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. The study utilized MTT assays to quantify cell viability and confirmed significant cytotoxicity against A549 cells with an IC50 value demonstrating its effectiveness .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key comparisons with structurally related compounds are summarized below:

*Estimated using substituent contributions (methoxy: +0.02, methylthio: +0.61) .

Key Observations:

- Polarity: The target compound’s 3,4-dimethoxyphenyl group increases polarity compared to non-methoxy analogs (e.g., p-tolyl in ).

- Thermal Stability : Piperazine-containing analogs () exhibit higher melting points (>280°C) due to hydrogen bonding and rigid structures. The target compound’s melting point is likely lower, akin to methylthio-bearing derivatives in .

Q & A

Basic Synthesis

Q: What is the standard synthetic route for N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide ? A: The compound is typically synthesized via a multi-step protocol:

- Step 1: React 2-amino-4-(3,4-dimethoxyphenyl)thiazole with acetonitrile in the presence of anhydrous AlCl₃ to form the thiazole-acetamide core .

- Step 2: Introduce the 4-(methylthio)phenyl moiety by coupling with 2-(4-(methylthio)phenyl)acetyl chloride under reflux in acetone with K₂CO₃ as a base .

- Purification: Recrystallize the crude product from ethanol to achieve >95% purity .

Advanced Synthesis Optimization

Q: How can reaction conditions be optimized to improve yield and purity? A: Key optimizations include:

- Catalyst Selection: Substituting AlCl₃ with milder bases (e.g., triethylamine) to reduce side reactions during thiazole ring formation .

- Solvent Effects: Replacing acetone with DMF or THF may enhance solubility of intermediates, improving coupling efficiency .

- Temperature Control: Lowering reflux temperatures (60–70°C) minimizes decomposition of heat-sensitive methoxy and methylthio groups .

Basic Structural Characterization

Q: Which analytical techniques are essential for confirming the compound’s structure? A: A combination of methods is required:

- ¹H/¹³C NMR: Verify substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, methylthio protons at δ 2.5 ppm) .

- IR Spectroscopy: Identify characteristic amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C=N bands (~1550 cm⁻¹) .

- Elemental Analysis: Validate purity by matching experimental vs. calculated C, H, N, S percentages (e.g., C: 58.2%, H: 4.8%, N: 8.9%, S: 10.3%) .

Advanced Structural Analysis

Q: How can X-ray crystallography resolve ambiguities in molecular conformation? A: Single-crystal X-ray studies reveal:

- Dihedral Angles: The thiazole ring and 3,4-dimethoxyphenyl group form a ~85–90° angle, influencing steric interactions .

- Hydrogen Bonding: Intramolecular S···O (2.68 Å) and N–H···O bonds stabilize the acetamide backbone .

- Packing Motifs: Intermolecular C–H···O interactions create a 3D network, critical for predicting solid-state reactivity .

Biological Activity Evaluation

Q: What methodologies assess the compound’s antimicrobial potential? A: Standard protocols include:

- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

- Time-Kill Studies: Monitor bactericidal effects over 24 hours at 2× MIC concentrations .

- Synergy Testing: Combine with β-lactam antibiotics to evaluate resistance modulation .

Advanced Structure-Activity Relationship (SAR)

Q: How do substituents influence biological activity? A: Comparative studies show:

- Methoxy Groups: 3,4-Dimethoxy enhances lipophilicity and membrane penetration, improving activity against C. albicans .

- Methylthio vs. Halogens: Replacing 4-(methylthio) with 4-fluoro reduces potency (MIC increases from 8 µg/mL to 32 µg/mL), suggesting sulfur’s role in target binding .

- Thiazole Modifications: Adding a triazole ring (e.g., compound 9c ) improves selectivity for fungal CYP51 enzymes .

Data Contradiction Analysis

Q: How to resolve conflicting reports on cytotoxicity in cancer cell lines? A: Discrepancies arise from:

- Assay Conditions: Varying serum concentrations (e.g., 5% FBS vs. 10% FBS) alter compound bioavailability .

- Cell Line Heterogeneity: Activity against MCF-7 (IC₅₀ = 12 µM) vs. HepG2 (IC₅₀ = 45 µM) reflects differences in efflux pump expression .

- Metabolic Stability: Use LC-MS to quantify degradation products in cell media over 24 hours .

Molecular Docking Strategies

Q: How to design docking studies for mechanistic insights? A: Follow these steps:

- Target Selection: Prioritize enzymes with thiazole-binding pockets (e.g., acetylcholinesterase, COX-2) .

- Pose Validation: Compare docking poses (e.g., compound 9c vs. acarbose in α-glucosidase) using RMSD thresholds <2.0 Å .

- Binding Energy Analysis: Calculate ΔG values with MM-GBSA to rank affinity (e.g., −8.2 kcal/mol for COX-2) .

Purity Assessment Challenges

Q: Why might elemental analysis and HPLC yield conflicting purity results? A: Common issues include:

- Hydrate Formation: Water absorption during recrystallization inflates H% in elemental analysis .

- HPLC Limitations: Poor UV absorption of thiazole rings necessitates alternative detectors (e.g., ELSD) .

- Byproduct Co-elution: Use preparative TLC (silica gel, chloroform:methanol 9:1) to isolate trace impurities .

Solubility Optimization

Q: How to address poor aqueous solubility for in vivo studies? A: Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.